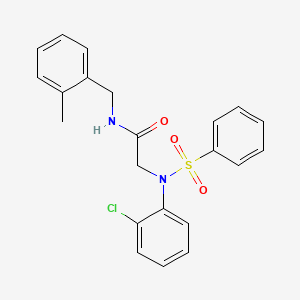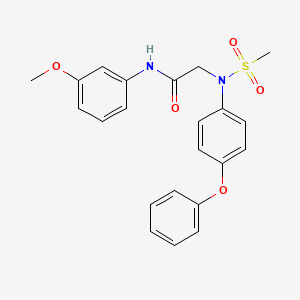![molecular formula C19H22N2O7S B3479455 methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479455.png)
methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as DMGM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMGM belongs to the class of glycine transporter inhibitors and has been shown to have promising results in various studies.
Scientific Research Applications
DMGM has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. It has been shown to improve cognitive function and memory in animal models. DMGM has also been studied for its potential use as a pain reliever, as it inhibits the uptake of glycine, which is a neurotransmitter involved in pain modulation.
Mechanism of Action
DMGM works by inhibiting the uptake of glycine, which is a neurotransmitter that plays a crucial role in the central nervous system. Glycine acts as an inhibitory neurotransmitter, which means that it reduces the activity of neurons. By inhibiting glycine uptake, DMGM increases the concentration of glycine in the synapse, which enhances its inhibitory effect on neurons.
Biochemical and Physiological Effects:
DMGM has been shown to have several biochemical and physiological effects. It increases the concentration of glycine in the synapse, which enhances its inhibitory effect on neurons. This results in improved cognitive function, memory, and pain relief. DMGM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
DMGM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and has shown promising results in various studies. However, DMGM also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. It is also expensive to produce, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for DMGM research. One possible direction is to study its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Another direction is to study its potential use as a pain reliever. Further research is also needed to understand the long-term effects of DMGM and to optimize its synthesis method to reduce its cost.
Conclusion:
DMGM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It works by inhibiting the uptake of glycine, which enhances its inhibitory effect on neurons. DMGM has several biochemical and physiological effects, including improved cognitive function, memory, and pain relief. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its potential therapeutic applications and to optimize its synthesis method.
Properties
IUPAC Name |
methyl 2-[[2-(2,5-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-26-13-9-10-17(27-2)16(11-13)21(29(4,24)25)12-18(22)20-15-8-6-5-7-14(15)19(23)28-3/h5-11H,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDYXAEMKPUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3479396.png)
![methyl 3-({3-[(3-nitrobenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3479402.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3479409.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479417.png)



![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479438.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3479476.png)
![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)


